![molecular formula C25H24FN3O9 B016887 Quin-MF CAS No. 109024-53-5](/img/structure/B16887.png)
Quin-MF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quin-MF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quin-MF has unique properties that make it an ideal candidate for various research applications.
Wirkmechanismus
The mechanism of action of Quin-MF is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body, leading to the suppression of cancer cell growth. In agriculture, Quin-MF is believed to work by disrupting the cellular processes of pests and pathogens, leading to their death.
Biochemical and Physiological Effects
Quin-MF has been shown to have significant biochemical and physiological effects on the body. In cancer therapy, Quin-MF has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In agriculture, Quin-MF has been shown to inhibit the growth of pathogens and pests, leading to improved crop yields. In environmental science, Quin-MF has been shown to remove heavy metals and other pollutants from wastewater.
Vorteile Und Einschränkungen Für Laborexperimente
Quin-MF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, Quin-MF has some limitations, including its high cost of production and limited solubility in water.
Zukünftige Richtungen
There are several future directions for Quin-MF research. In the medical field, further studies are needed to determine the optimal dosage and administration of Quin-MF for cancer therapy. In agriculture, more research is needed to determine the effectiveness of Quin-MF in controlling different types of pests and diseases. In environmental science, further studies are needed to optimize the use of Quin-MF in wastewater treatment and to explore its potential applications in other areas of environmental remediation.
Conclusion
Quin-MF is a promising compound with potential applications in various fields of research. Its unique properties make it an ideal candidate for further studies in cancer therapy, agriculture, and environmental science. With continued research, Quin-MF may become an essential tool for improving human health, crop yields, and environmental sustainability.
Synthesemethoden
The synthesis of Quin-MF involves the reaction of quinoline with a specific functional group. The process is complex and requires specialized skills and equipment. The synthesis method has been optimized to ensure the production of high-quality Quin-MF with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Quin-MF has been extensively studied for its potential applications in various fields of research. In the medical field, Quin-MF has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In agriculture, Quin-MF has been tested for its ability to control plant diseases and pests. In environmental science, Quin-MF has been studied for its potential use in wastewater treatment.
Eigenschaften
CAS-Nummer |
109024-53-5 |
---|---|
Produktname |
Quin-MF |
Molekularformel |
C25H24FN3O9 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI-Schlüssel |
YOXJXZQOMVTVFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Andere CAS-Nummern |
109024-53-5 |
Synonyme |
2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.